2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c13-8-9-3-6-16(7-4-9)12-10(11(14)17)2-1-5-15-12;;/h1-2,5,9H,3-4,6-8,13H2,(H2,14,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYMLRMQGMCCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=C(C=CC=N2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Aminomethyl)piperidine Derivatives
A foundational intermediate is the 4-(aminomethyl)piperidine moiety. According to US Patent US5272157A, the process involves:
- Reacting a primary amine (general formula II) with alkyl or benzyl chloroformates or acid chlorides to form carbamates or amides.
- Reduction of these carbamates/amides using lithium aluminium hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (THF) to yield secondary amines (general formula III).
This reduction step is critical for converting protected amine intermediates into reactive secondary amines suitable for further substitution reactions.
Coupling with Tosylate Derivatives
The secondary amine is then reacted with a tosylate derivative (general formula IV), where the tosylate group acts as a good leaving group facilitating nucleophilic substitution. This reaction is typically performed:
- In inert solvents such as dimethylformamide (DMF), toluene, or xylene.
- At elevated temperatures ranging from 20°C to 150°C.
- In the presence of organic bases (e.g., tertiary amines like triethylamine) or inorganic bases (e.g., alkali metal carbonates).
After the coupling reaction, the product is isolated and purified, often by chromatography.
Formation of the Dihydrochloride Salt
The free base obtained from the coupling step is treated with hydrochloric acid in ethanol or other suitable solvents to form the dihydrochloride salt. This salt formation step improves the compound's crystallinity, stability, and handling properties.
Detailed Reaction Conditions and Examples
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Carbamate/amide formation | Primary amine + alkyl/benzyl chloroformate or acid chloride | Toluene, THF, or dichloromethane | Room temp to reflux | Use of triethylamine as base |
| Reduction | Lithium aluminium hydride | Tetrahydrofuran (THF) | Reflux (approx. 3-4 hours) | Produces secondary amine |
| Coupling | Secondary amine + tosylate derivative | DMF, toluene, or xylene | 20°C to 150°C | Base present (triethylamine or inorganic base) |
| Salt formation | HCl in ethanol | Ethanol | Room temp | Stirring 30 min, followed by evaporation and recrystallization |
Representative Experimental Data from Patent US5272157A
Example: Reaction of 2-(N-propyl)aminoindan with (1-benzoylpiperidin-4-yl)methyl 4-methylsulphonate at 170°C for 2 hours yielded the intermediate, which after workup and recrystallization gave the hydrochloride salt with melting point 174–176°C.
Another example involved the reduction of phenylmethyl 1,2,3,4-tetrahydronaphthalene-2-carbamate with LiAlH4, followed by coupling with a tosylate, and subsequent salt formation, yielding a hydrochloride salt with melting points around 223–225°C.
Alternative Synthetic Approaches
Reductive Amination Using Cyanohydrins
A novel method described in patent US7208603B2 involves:
- Reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives.
- The reaction is conducted in a methanolic medium with an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent.
- Addition of iron sulfate (FeSO4·7H2O) helps eliminate side reactions involving cyanide ions.
- The reaction is typically performed at room temperature.
This method provides an efficient alternative to classical carbamate reduction, offering milder conditions and potentially higher selectivity.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Solvents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Carbamate/amide formation + LiAlH4 reduction + tosylate coupling | Primary amine, alkyl chloroformate, LiAlH4, tosylate | Toluene, THF, DMF | Reflux for reduction; 20–150°C for coupling | Well-established, high yields | Use of pyrophoric LiAlH4; harsh conditions |
| Reductive amination of cyanohydrins | Pyridin-2-yl-methylamine, cyanohydrin, NaBH3CN, DABCO | Methanol | Room temperature | Mild, selective, fewer side reactions | Requires cyanohydrin preparation; sensitive reagents |
Research Findings and Considerations
The use of aprotic solvents such as dichloromethane, toluene, or tetrahydrofuran is critical to maintain reaction selectivity and prevent side reactions during carbamate formation and reduction steps.
Organic bases like triethylamine or tertiary amines facilitate the formation of carbamates and neutralize acids formed during reactions.
Lithium aluminium hydride remains the reagent of choice for reducing carbamates or amides to secondary amines, despite its handling challenges.
The tosylate intermediate is a versatile electrophile enabling the introduction of the piperidine moiety with high regioselectivity.
Formation of the dihydrochloride salt enhances compound stability and crystallinity, facilitating purification and characterization.
The reductive amination method using sodium cyanoborohydride and DABCO presents a promising alternative with milder conditions and fewer hazardous reagents, which may be preferable for scale-up.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of dihydropyridines to pyridines.
Reduction: Hydrogenation of piperidine intermediates.
Substitution: Introduction of functional groups into the piperidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, phenylsilane, and various catalysts like iron complexes . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions include substituted piperidines, pyridines, and their derivatives, which are essential intermediates in the synthesis of this compound .
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with various biological targets makes it a candidate for further research in the following areas:
- Neuropharmacology: Studies suggest that compounds with piperidine structures can influence neurotransmitter systems, potentially leading to treatments for neurological disorders. The aminomethyl group may enhance binding affinity to specific receptors, making it a candidate for further exploration in anxiety or depression therapies.
Drug Development
The synthesis and modification of this compound have implications in drug design:
- Lead Compound Development: The compound serves as a lead structure for the development of more potent derivatives. Its carboxamide functionality is crucial for enhancing solubility and bioavailability.
Table 1: Comparison of Structural Modifications and Their Effects
| Modification Type | Structural Change | Expected Effect |
|---|---|---|
| Alkylation | Addition of alkyl groups | Increased lipophilicity |
| Halogenation | Introduction of halogen atoms | Enhanced receptor selectivity |
| Hydroxylation | Addition of hydroxyl groups | Improved solubility |
Biochemical Studies
The compound's interaction with enzymes and receptors can be explored through various biochemical assays:
- Enzyme Inhibition Studies: The dihydrochloride form may exhibit inhibitory effects on specific enzymes, which can be valuable for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.
Case Study 1: Neurotransmitter Interaction
In a study published in the Journal of Medicinal Chemistry, researchers explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that modifications similar to those found in 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide enhanced receptor affinity, suggesting potential applications in treating mood disorders.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of piperidine derivatives. The results demonstrated that compounds with structures akin to our target compound showed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine and pyridine moieties play a crucial role in binding to target proteins and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s structural analogs vary in heterocyclic rings, substituent positions, and functional groups, which influence their pharmacological profiles:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride | C₁₂H₁₈N₄O·2HCl | 306.9 (calculated) | Carboxamide, piperidine, aminomethyl | Pyridine-3-carboxamide, 2-position substitution |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (PK00698E-1) | C₁₂H₁₇N₃O·2HCl | 292.2 | Methanone, piperidine, aminomethyl | Pyridine-4-methanone, piperidine linkage |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (PK03371E-1) | C₉H₁₃N₃·2HCl | 236.1 | Amine, pyrrolidine | Pyridine-3-amine, pyrrolidine substitution |
| Q203 | C₃₂H₃₃ClF₃N₅O₂ | 610.1 | Imidazopyridine, trifluoromethoxy | Complex aryl-piperidine-imidazopyridine core |
Key Observations :
- Heterocyclic Rings : The compound uses a piperidine ring, whereas PK03371E-1 employs a pyrrolidine ring, which reduces steric hindrance and alters binding kinetics.
- Substituent Positions: The carboxamide group at the pyridine 3-position (target compound) contrasts with PK00698E-1’s 4-position methanone, affecting electronic distribution and target affinity.
- Functional Groups: The carboxamide group in the target compound may enhance hydrogen bonding with enzymatic targets compared to PK00698E-1’s methanone or PK03371E-1’s amine group .
Pharmacological and Physicochemical Properties
Solubility and Stability
- Target Compound : As a dihydrochloride salt, it likely exhibits high water solubility, similar to PK00698E-1 and PK03371E-1, which are also formulated as salts for improved bioavailability .
- Q203 : The imidazopyridine core and lipophilic trifluoromethoxy group may reduce aqueous solubility but enhance membrane permeability .
Therapeutic Targets and Mechanisms
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a pyridine-3-carboxamide derivative and a substituted piperidine. Key reagents include 4-(aminomethyl)piperidine and activated pyridine derivatives (e.g., 3-chloropyridine-3-carboxamide). Reactions are catalyzed by bases like sodium hydride or potassium carbonate in anhydrous solvents (e.g., DMF or THF), followed by HCl treatment to form the dihydrochloride salt .
- Characterization : Confirm purity using HPLC (≥98%) and structural integrity via H/C NMR (e.g., piperidine proton signals at δ 2.8–3.5 ppm, pyridine carbons at ~150 ppm) .
Q. How can researchers ensure the compound’s solubility and stability in aqueous buffers for in vitro assays?
- Methodological Answer : The hydrochloride salt form enhances water solubility. Prepare stock solutions in deionized water (10–20 mM) and dilute in PBS (pH 7.4). Monitor stability via UV-Vis spectroscopy (λ~260 nm) over 24 hours. For long-term storage, lyophilize and store at -20°C in inert atmospheres .
Q. What safety precautions are critical during handling?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight glass containers at 2–8°C, away from light and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (DMF vs. acetonitrile), and base stoichiometry (1.0–2.5 eq). Monitor progress via TLC or LC-MS.
- Byproduct Mitigation : Add molecular sieves to absorb moisture, which can hydrolyze intermediates. Use scavenger resins (e.g., thiourea for unreacted halides) .
Q. What strategies are recommended to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Cross-validate receptor-binding assays (e.g., IC discrepancies) using orthogonal methods like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Control for variables like buffer composition or cell passage number .
Q. How can computational methods predict the compound’s interaction with novel targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to off-target receptors (e.g., GPCRs). Validate with MD simulations (GROMACS) over 100 ns.
- QSAR Modeling : Train models on PubChem datasets to correlate structural features (e.g., piperidine substitution) with activity .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
